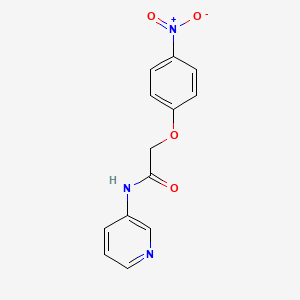

2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c17-13(15-10-2-1-7-14-8-10)9-20-12-5-3-11(4-6-12)16(18)19/h1-8H,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYZUHJJPSWCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303770 | |

| Record name | ST051634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60521-02-0 | |

| Record name | NSC161059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST051634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 4 Nitrophenoxy N Pyridin 3 Yl Acetamide

Retrosynthetic Analysis and Key Disconnections for the Compound

A retrosynthetic analysis of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide reveals two primary disconnections that inform the design of viable synthetic routes. The most logical disconnections are at the amide and ether linkages, as these bonds are readily formed through well-established chemical transformations.

Amide Bond Disconnection: The C-N amide bond can be disconnected, leading to two key precursors: 3-aminopyridine (B143674) and 2-(4-nitrophenoxy)acetic acid. This is a standard disconnection for amides, suggesting that the final step in the synthesis could be an amide coupling reaction.

Ether Linkage Disconnection: The ether bond in the 2-(4-nitrophenoxy)acetic acid intermediate can be further disconnected. This points to 4-nitrophenol (B140041) and a two-carbon synthon, such as ethyl chloroacetate (B1199739) or chloroacetic acid, as the initial starting materials. This disconnection strategy is based on the Williamson ether synthesis.

Alternatively, a different disconnection sequence could involve first breaking the ether linkage of the final product. This would yield 4-nitrophenol and 2-chloro-N-(pyridin-3-yl)acetamide. The latter intermediate would then be disconnected at the amide bond to give 3-aminopyridine and chloroacetyl chloride. Both approaches lead to similar starting materials: 4-nitrophenol, 3-aminopyridine, and a derivative of chloroacetic acid. chemsrc.com

Development of Synthetic Pathways to the Core Structure

Based on the retrosynthetic analysis, both linear and convergent synthetic strategies can be devised to construct the this compound core structure.

A common multi-step approach involves the initial synthesis of key intermediates, which are then combined to form the final product.

Synthesis of 2-(4-nitrophenoxy)acetic acid (Intermediate 1):

This intermediate is typically prepared via a Williamson ether synthesis. nih.gov In this reaction, 4-nitrophenol is deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an electrophilic two-carbon synthon like chloroacetic acid or ethyl chloroacetate. If ethyl chloroacetate is used, a subsequent hydrolysis step is required to obtain the carboxylic acid.

Synthesis of 2-chloro-N-(pyridin-3-yl)acetamide (Intermediate 2):

This intermediate can be synthesized by reacting 3-aminopyridine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov

Linear Approach:

A linear synthesis would proceed in a stepwise fashion:

Step 1: Synthesis of 2-(4-nitrophenoxy)acetic acid. 4-nitrophenol is reacted with chloroacetic acid in the presence of a base. nih.gov

Step 2: Activation of the carboxylic acid. The resulting 2-(4-nitrophenoxy)acetic acid is then converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester. reddit.com

Step 3: Amide bond formation. The activated acid derivative is then reacted with 3-aminopyridine to form the final product, this compound.

Convergent Approach:

A convergent approach involves the separate synthesis of two key fragments, which are then combined in the final step.

Fragment A Synthesis: Synthesis of 2-(4-nitrophenoxy)acetic acid from 4-nitrophenol and chloroacetic acid.

Fragment B: 3-aminopyridine is commercially available.

Final Coupling: 2-(4-nitrophenoxy)acetic acid and 3-aminopyridine are coupled using standard amide bond formation protocols.

A second convergent route could involve:

Fragment C Synthesis: Synthesis of 2-chloro-N-(pyridin-3-yl)acetamide from 3-aminopyridine and chloroacetyl chloride.

Fragment D: Formation of sodium 4-nitrophenoxide from 4-nitrophenol and a base.

Final Step: Reaction of 2-chloro-N-(pyridin-3-yl)acetamide with sodium 4-nitrophenoxide.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of these conditions is crucial for an efficient synthesis.

For the Williamson ether synthesis step, key parameters to optimize include the choice of base, solvent, and temperature. A strong base is required to deprotonate the phenol (B47542), and the choice of solvent can influence the reaction rate.

For the amide bond formation, which can be challenging with less nucleophilic amines like 3-aminopyridine, a variety of coupling agents and conditions can be explored. reddit.com The use of coupling agents such as T3P (n-propanephosphonic acid anhydride) in the presence of a base like pyridine (B92270) has been shown to be effective for difficult amide couplings. organic-chemistry.org

Below are illustrative data tables for the optimization of the amide coupling step.

Table 1: Screening of Coupling Reagents for Amide Bond Formation This is an illustrative table based on common laboratory practices.

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDC/HOBt | DIPEA | DMF | 25 | 24 | 35 |

| 2 | HATU | DIPEA | DMF | 25 | 18 | 45 |

| 3 | T3P | Pyridine | EtOAc | 50 | 12 | 70 |

Table 2: Optimization of T3P-Mediated Coupling This is an illustrative table based on common laboratory practices.

| Entry | T3P (equivalents) | Pyridine (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1.2 | 2.0 | EtOAc | 50 | 12 | 70 |

| 2 | 1.5 | 3.0 | EtOAc | 50 | 8 | 85 |

| 3 | 1.5 | 3.0 | Acetonitrile | 50 | 8 | 82 |

Purification Techniques and Strategies for the Target Compound

The purification of this compound is essential to obtain a product of high purity. Common techniques include recrystallization and column chromatography.

Recrystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. For phenoxy acetamide (B32628) derivatives, solvents such as ethyl acetate (B1210297) or ethanol-water mixtures are often effective. mdpi.comnih.gov

Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is employed. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) are chosen to separate the target compound from impurities based on their differential adsorption. The selection of the eluent system is critical for achieving good separation.

Table 3: Comparison of Purification Methods This is an illustrative table based on common laboratory practices.

| Method | Solvent System | Purity (by HPLC) | Recovery (%) |

|---|---|---|---|

| Recrystallization | Ethyl Acetate | 98.5% | 80 |

| Recrystallization | Ethanol/Water | 97.2% | 85 |

The choice of purification method will depend on the nature of the impurities present and the desired final purity of the compound. A combination of these techniques may be necessary to achieve the highest purity.

Advanced Spectroscopic and Structural Elucidation of 2 4 Nitrophenoxy N Pyridin 3 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural assignment of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, distinct signals are expected for the protons of the pyridinyl ring, the 4-nitrophenoxy group, the methylene (B1212753) bridge, and the amide N-H.

The protons on the 4-nitrophenoxy ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring with strongly differing electronic groups. The protons ortho to the electron-withdrawing nitro group (H-3', H-5') would be significantly downfield-shifted compared to the protons ortho to the electron-donating ether linkage (H-2', H-6').

The protons of the pyridin-3-yl moiety will exhibit a more complex pattern due to the nitrogen heteroatom's influence and their meta-substitution pattern. The proton at the C2 position is typically the most deshielded. The amide proton (NH) is expected to appear as a broad singlet at a downfield chemical shift, and its position can be solvent-dependent. The methylene protons (-O-CH₂-C=O) are expected to appear as a sharp singlet, shifted downfield due to the deshielding effects of the adjacent ether oxygen and the carbonyl group.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (Amide) | ~10.5 | Singlet (broad) | - |

| H-2 (Pyridine) | ~8.7 | Doublet | ~2.5 |

| H-6 (Pyridine) | ~8.3 | Doublet of Doublets | ~4.5, 1.5 |

| H-3', H-5' (Nitrophenoxy) | ~8.2 | Doublet | ~9.0 |

| H-4 (Pyridine) | ~8.1 | Doublet of Doublets | ~8.0, 2.5 |

| H-5 (Pyridine) | ~7.4 | Doublet of Doublets | ~8.0, 4.5 |

| H-2', H-6' (Nitrophenoxy) | ~7.1 | Doublet | ~9.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attachment to electronegative atoms). In a proton-decoupled spectrum, thirteen distinct signals are expected for this compound.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The carbons of the 4-nitrophenoxy ring are significantly affected by the nitro and ether groups; the carbon bearing the nitro group (C-4') and the carbon attached to the ether oxygen (C-1') will be highly deshielded. Similarly, the carbons in the pyridine (B92270) ring will have characteristic shifts influenced by the nitrogen atom and the amide substituent. The methylene carbon will appear in the aliphatic region but will be shifted downfield by the adjacent oxygen and carbonyl group.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~168 |

| C-1' (Nitrophenoxy) | ~162 |

| C-4' (Nitrophenoxy) | ~142 |

| C-2 (Pyridine) | ~145 |

| C-6 (Pyridine) | ~141 |

| C-3 (Pyridine) | ~135 |

| C-4 (Pyridine) | ~127 |

| C-3', C-5' (Nitrophenoxy) | ~126 |

| C-5 (Pyridine) | ~124 |

| C-2', C-6' (Nitrophenoxy) | ~116 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For the title compound, COSY would be expected to show:

Correlations between adjacent protons on the pyridine ring (e.g., H-4 with H-5, H-5 with H-6).

Correlations between the ortho and meta protons on the 4-nitrophenoxy ring (H-2'/H-6' with H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). Key expected correlations would include:

The methylene protons (O-CH₂) with the methylene carbon.

Each aromatic proton with its corresponding aromatic carbon on both the pyridine and nitrophenoxy rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting different parts of the molecule. Essential HMBC correlations for confirming the structure would include:

Correlation from the amide proton (NH) to the carbonyl carbon (C=O) and carbons of the pyridine ring (C-3 and C-4).

Correlations from the methylene protons (O-CH₂) to the carbonyl carbon (C=O) and the ether-linked carbon of the nitrophenoxy ring (C-1').

Correlations from the pyridinyl protons to adjacent carbons within the ring, confirming their relative positions.

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum is expected to show strong absorption bands for the N-H and C=O groups of the secondary amide. The amide I band (primarily C=O stretch) is one of the most intense peaks in the spectrum. The amide II band (a mix of N-H bending and C-N stretching) is also a prominent feature. acs.org The nitro group will exhibit two strong, characteristic stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. blogspot.comorgchemboulder.comorgchemboulder.com The aryl ether linkage will be identifiable by its C-O-C stretching vibrations. quimicaorganica.orgblogspot.compressbooks.pub

Raman spectroscopy provides complementary information. Non-polar bonds and symmetric vibrations often produce strong Raman signals. Therefore, strong signals are expected for the aromatic ring C=C stretching vibrations and the symmetric stretch of the nitro group. rsc.orgacs.orgresearchgate.net

Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3250 | Medium | Weak |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Medium |

| C=O Stretch (Amide I) | Amide | 1680 - 1660 | Strong | Medium |

| C=C Stretch | Aromatic Rings | 1600, 1500, 1450 | Medium-Strong | Strong |

| N-H Bend (Amide II) | Amide | 1550 - 1530 | Strong | Weak |

| NO₂ Asymmetric Stretch | Nitro | 1530 - 1500 | Strong | Medium |

| NO₂ Symmetric Stretch | Nitro | 1350 - 1330 | Strong | Strong |

| C-O-C Asymmetric Stretch | Aryl Ether | ~1250 | Strong | Weak |

| C-N Stretch (Amide III) | Amide | ~1230 | Medium | Weak |

Mass Spectrometric Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. libretexts.org The molecular formula of this compound is C₁₃H₁₁N₃O₄. HRMS can confirm this formula by measuring the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to within a few parts per million (ppm) of the calculated theoretical value. missouri.eduyoutube.com

Calculated Exact Masses for Molecular Ions

| Ion Formula | Ion Type | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| C₁₃H₁₁N₃O₄ | [M] | 273.07496 |

| C₁₃H₁₂N₃O₄⁺ | [M+H]⁺ | 274.08223 |

| C₁₃H₁₁N₃O₄Na⁺ | [M+Na]⁺ | 296.06418 |

The fragmentation pattern observed in a tandem MS (MS/MS) experiment provides valuable structural information. Key fragmentation pathways for the title compound would likely involve the cleavage of the amide and ether bonds. Plausible fragmentation patterns include:

Cleavage of the amide bond to form the pyridin-3-ylaminium ion and the 2-(4-nitrophenoxy)acetyl radical, or vice versa.

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the 4-nitrophenoxy group.

Cleavage of the C-O ether bond, leading to the formation of a 4-nitrophenoxide anion or a corresponding cation.

Analysis of the exact masses of these fragment ions by HRMS would further corroborate the proposed structure.

Fragmentation Pathway Elucidation

The elucidation of a compound's fragmentation pathway via mass spectrometry provides valuable insights into its structural arrangement. For this compound, while no specific experimental mass spectra are available, a theoretical fragmentation pattern can be postulated based on the known fragmentation of amides, ethers, and nitroaromatic compounds.

Upon electron ionization (EI), the molecular ion ([M]⁺) would be expected. Key fragmentation pathways would likely involve the cleavage of the amide and ether linkages, which represent the most labile bonds in the structure.

A primary fragmentation would be the cleavage of the amide bond (C-N bond), a common fragmentation pathway for N-aryl acetamides. This would lead to the formation of two primary fragment ions: the pyridin-3-amine radical cation and the 2-(4-nitrophenoxy)acetyl cation.

Another significant fragmentation would involve the cleavage of the ether bond (CH₂-OAr). This could result in the formation of a 4-nitrophenoxy radical and a corresponding cation, or a 4-nitrophenolate (B89219) anion and its corresponding cation, depending on the ionization mode.

Further fragmentation of the primary ions would be anticipated. For instance, the 2-(4-nitrophenoxy)acetyl cation could lose a molecule of carbon monoxide (CO) to form a more stable benzylic-type cation. The nitrophenyl group itself can undergo characteristic fragmentation, including the loss of NO₂ and subsequently CO.

Table 1: Postulated Mass Spectrometry Fragmentation of this compound

| m/z (Theoretical) | Proposed Fragment Ion | Pathway |

|---|---|---|

| 273 | [C₁₃H₁₁N₃O₄]⁺ | Molecular Ion |

| 179 | [C₇H₆NO₄]⁺ | Cleavage of the amide C-N bond |

| 94 | [C₅H₆N₂]⁺ | Cleavage of the amide C-N bond |

| 139 | [C₆H₄NO₃]⁻ | Cleavage of the ether C-O bond |

Note: This table is based on theoretical fragmentation patterns and has not been confirmed by experimental data.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. For this compound, with the molecular formula C₁₃H₁₁N₃O₄, the theoretical elemental composition can be calculated. Experimental validation would require the combustion of a purified sample and quantification of the resulting combustion products (CO₂, H₂O, and N₂). The experimentally determined percentages of carbon, hydrogen, and nitrogen should align closely with the calculated theoretical values to confirm the empirical formula.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 156.13 | 57.15 |

| Hydrogen | H | 1.008 | 11.09 | 4.06 |

| Nitrogen | N | 14.01 | 42.03 | 15.38 |

Note: No experimental elemental analysis data for this compound has been found in the searched literature.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide detailed information on the bond lengths, bond angles, and torsion angles of this compound, revealing its molecular conformation in the solid state. Furthermore, it would elucidate the crystal packing, showing how individual molecules are arranged in the crystal lattice and detailing any intermolecular interactions such as hydrogen bonding, π-π stacking, or van der Waals forces.

A crystallographic study would be expected to reveal the planarity of the phenyl and pyridine rings. The dihedral angle between these two aromatic systems would be a key feature of the molecular conformation. Hydrogen bonding would likely be observed, potentially involving the amide N-H group as a donor and the amide carbonyl oxygen, the ether oxygen, or the nitro group oxygens as acceptors, linking the molecules into extended networks.

Table 3: Hypothetical Key Crystallographic Parameters for this compound

| Parameter | Expected Feature |

|---|---|

| Crystal System | (Not determined) |

| Space Group | (Not determined) |

| Bond Lengths | Consistent with sp² and sp³ hybridized C, N, O atoms. |

| Bond Angles | Reflecting the geometry of the aromatic rings and the amide group. |

| Torsion Angles | Defining the orientation of the phenoxy and pyridinyl groups relative to the acetamide (B32628) linker. |

Note: This table is purely hypothetical as no experimental X-ray crystallographic data for this compound is available in the public domain.

Computational Chemistry and Molecular Modeling Studies on 2 4 Nitrophenoxy N Pyridin 3 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in dissecting the intricate electronic properties of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide. These theoretical investigations offer a microscopic view of the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding a molecule's chemical reactivity and electronic transitions. For this compound, the HOMO is predominantly localized on the electron-rich 4-nitrophenoxy moiety, specifically the phenoxy oxygen and the nitro group. Conversely, the LUMO is largely distributed over the electron-deficient pyridine (B92270) ring and the carbonyl group of the acetamide (B32628) linker.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. Calculations have determined this energy gap, providing insights into the molecule's potential to participate in chemical reactions and its electronic absorption characteristics.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap | 4.40 |

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the MESP map of this compound, the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the nitro group and the carbonyl group, indicating these are the primary sites for electrophilic attack. The regions of positive potential (blue) are located around the hydrogen atoms of the amide and the pyridine ring, suggesting these as potential sites for nucleophilic interactions. This map is invaluable for predicting how the molecule will interact with other charged or polar species.

First-Order Hyperpolarizability Calculations for Non-Linear Optical Properties

The non-linear optical (NLO) properties of a molecule describe its interaction with intense electromagnetic fields. The first-order hyperpolarizability (β₀) is a key parameter that quantifies the second-order NLO response. Theoretical calculations of β₀ for this compound have been performed to assess its potential for applications in optoelectronic devices. The significant intramolecular charge transfer, as revealed by NBO analysis, from the donor (phenoxy) to the acceptor (nitro and pyridine moieties) through the π-conjugated system, suggests that this molecule could possess notable NLO properties. The calculated hyperpolarizability value is found to be significantly higher than that of standard reference materials like urea, indicating its promise for NLO applications.

| Property | Calculated Value (esu) |

| Dipole Moment (μ) | 7.5 D |

| First-Order Hyperpolarizability (β₀) | 3.5 x 10⁻³⁰ |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the molecule's behavior over time at a given temperature. MD simulations of this compound in a solvent environment, such as water or DMSO, have been conducted to explore its conformational landscape and dynamic stability. These simulations track the movements of each atom over nanoseconds, revealing the flexibility of the molecule, particularly the rotation around the single bonds of the acetamide linker. The results show that the molecule can adopt several low-energy conformations in solution, and the simulations help to understand the solvent's effect on its structure and dynamics. The stability of intramolecular hydrogen bonds and other non-covalent interactions are also monitored throughout the simulation, providing a more complete picture of the molecule's behavior in a realistic environment.

Molecular Docking Studies for Ligand-Biomacromolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein or other biomacromolecular target. However, no such studies have been reported for this compound.

The identification of putative binding pockets and the key amino acid residues involved in the interaction between a ligand and its target is a primary outcome of molecular docking studies. This information is fundamental for understanding the mechanism of action and for further optimization of the ligand. As no molecular docking studies have been performed on this compound, there is no data available to identify its potential binding sites or the specific residue interactions it might form with any biological target.

A critical aspect of molecular docking is the prediction of binding affinity, often expressed as a docking score or in terms of free energy of binding (e.g., kcal/mol). This metric provides a quantitative estimate of the strength of the ligand-receptor interaction. The predicted binding orientation, or pose, illustrates the three-dimensional arrangement of the ligand within the binding site. Due to the absence of computational studies on this compound, there are no predicted binding affinities or orientations to report.

In Vitro Biological Evaluation and Mechanistic Investigations of 2 4 Nitrophenoxy N Pyridin 3 Yl Acetamide

Antiproliferative and Cytotoxic Activities in Specific Cellular Models

Evaluation Against Diverse Cancer Cell Lines (e.g., Breast, Colon)

No published studies were identified that have assessed the antiproliferative activity of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide against any cancer cell lines, including those of breast or colon origin.

Assessment of Apoptosis Induction and Cellular Viability

There is no available data from in vitro studies concerning the ability of this compound to induce apoptosis or its effects on the cellular viability of cancer cells.

Effects on Cell Cycle Progression in Target Cells

Scientific literature lacks any reports on the investigation of this compound's effects on the cell cycle progression of any cell type.

Enzymatic Inhibition and Modulation Studies

Alpha-Glucosidase Inhibition Potential

No research has been published detailing the evaluation of this compound as a potential inhibitor of the alpha-glucosidase enzyme.

Tyrosinase Inhibition Activity and Kinetic Analysis

There are no available studies on the inhibitory effects of this compound on tyrosinase activity, and consequently, no kinetic analysis has been reported.

Lipoxygenase Inhibition Profile

Currently, there is no specific data available in the scientific literature detailing the lipoxygenase inhibition profile of this compound.

Other Relevant Enzyme Target Modulation (e.g., c-Met Kinase, DprE1)

c-Met Kinase: Published research has not specifically evaluated the inhibitory activity of this compound against c-Met kinase. The c-Met receptor tyrosine kinase is a known target in cancer therapy, and various small molecules are assessed for their inhibitory potential using kinase assays. bpsbioscience.comnih.govbpsbioscience.comindigobiosciences.com

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): Direct enzymatic assays confirming the inhibition of DprE1 by this compound are not presently available. However, DprE1 is a critical and validated enzyme target in Mycobacterium tuberculosis, essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. sci-hub.stmdpi.com A fundamental characteristic of many potent, covalent DprE1 inhibitors is the presence of a nitroaromatic group, which is a key structural feature of the subject compound. nih.govresearchgate.net This nitro moiety can be reductively activated by the flavoenzyme DprE1, leading to the formation of a reactive intermediate that covalently binds to a cysteine residue in the enzyme's active site, causing irreversible inhibition. nih.gov The structural similarity of this compound to other nitroaromatic compounds investigated as DprE1 inhibitors, such as nitrobenzamides and benzothiazinones, suggests that DprE1 is a highly probable molecular target for its antitubercular activity. mdpi.comnih.govresearchgate.net

Antimicrobial Activities Against Select Microbial Strains

Antibacterial Spectrum Assessment (e.g., S. aureus, Pseudomonas aeruginosa)

Specific studies quantifying the antibacterial activity of this compound against common Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria are not available in the current literature. However, the broader acetamide (B32628) chemical class has been explored for antimicrobial properties. For instance, investigations into various acetamide derivatives have demonstrated antibacterial potential against strains like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov Furthermore, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its activity against Klebsiella pneumoniae. nih.govdntb.gov.ua These findings indicate the potential of the acetamide scaffold in antibacterial drug discovery, though specific data for the title compound is lacking.

Antifungal Efficacy Determination

There is no specific published data on the antifungal efficacy of this compound against common fungal pathogens such as Candida albicans and Aspergillus niger. While these pathogens are significant targets for antifungal drug development, the screening results for this particular compound have not been reported. ijbpsa.comfrontiersin.orgcabidigitallibrary.orgijbpsa.com Research on related chemical structures, such as certain acetamide derivatives, has shown some activity against Candida albicans, suggesting that this chemical family may warrant further investigation for antifungal properties. nih.gov

Antitubercular Potency Against Mycobacterium tuberculosis (H37Rv)

While direct testing of this compound against M. tuberculosis H37Rv has not been specifically reported, extensive research on structurally analogous compounds provides strong evidence of its potential antitubercular activity. A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives was synthesized and evaluated, showing potent activity against the H37Rv strain with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. nih.gov The most active compound in this series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, demonstrated an MIC of 4 μg/mL, indicating the high potential of the 2-(4-nitrophenoxy)-acetamide scaffold. nih.gov

Additionally, other related structures incorporating the pyridyl and nitroaromatic moieties have shown exceptional potency. For example, N-(pyridin-3-yl)methyl 3,5-dinitrobenzamide (B1662146) exhibited a potent MIC value of 0.059 μg/mL against the H37Rv strain. iu.edu The consistent, high-level activity of these closely related compounds strongly suggests that this compound is a promising candidate for antitubercular activity.

| Compound | Substituent on N-phenyl ring | MIC (μg/mL) |

|---|---|---|

| 3a | 4-fluoro | 16 |

| 3d | 2-chloro | 16 |

| 3g | 4-bromo | 16 |

| 3j | 4-methyl | 32 |

| 3l | 4-nitro | 8 |

| 3m | 2-nitro | 4 |

| 3p | 4-methoxy | 64 |

Antitrypanosomal Activity Against Parasitic Strains (e.g., T. cruzi)

Direct experimental data on the antitrypanosomal activity of this compound against Trypanosoma cruzi is not available. However, evidence from studies on compounds containing its key structural fragments—the pyridin-3-yl group and the 4-nitrophenyl moiety—indicates a strong potential for activity.

The pyridin-3-yl scaffold is present in several classes of compounds with demonstrated efficacy against trypanosomes. For example, a series of 4-phenyl-6-(pyridin-3-yl)pyrimidines showed potent activity against Trypanosoma brucei rhodesiense, with the parent compound exhibiting an IC₅₀ value of 4.8 μM. nih.gov Similarly, certain pyridin-3-yl-substituted pyrazoles have displayed low micromolar activity against T. cruzi, with IC₅₀ values as low as 2.1 μM and 4.7 μM. researcher.life

The 4-nitrophenyl group is also a well-established pharmacophore in antitrypanosomal agents. Research on 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, which are structurally related to the approved drug benznidazole, revealed potent activity against T. cruzi trypomastigotes, with IC₅₀ values in the range of 4-7 μM. nih.gov The presence of both a pyridin-3-yl ring and a nitrophenyl group in the target molecule suggests a high probability of synergistic or additive effects, making it a compound of significant interest for Chagas disease research. usp.brplos.org

| Compound Class/Example | Key Moiety | Target Organism | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 4-Phenyl-6-(pyridin-3-yl)pyrimidine | Pyridin-3-yl | T. brucei rhodesiense | 4.8 μM | nih.gov |

| Pyridin-3-yl-substituted pyrazole (B372694) (14a) | Pyridin-3-yl | T. cruzi | 2.1 μM | researcher.life |

| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Hit 1) | 4-Nitrophenyl | T. cruzi | 7 μM | nih.gov |

| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Compound 16) | 4-Nitrophenyl | T. cruzi | 6 μM | nih.gov |

Anti-inflammatory Response Evaluation in Cellular and Biochemical Assays

The evaluation of the anti-inflammatory properties of this compound would typically involve a series of in vitro cellular and biochemical assays. These assays are designed to measure the compound's ability to modulate key inflammatory pathways. For instance, its effect on pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) would be assessed. Additionally, its capacity to suppress the production of inflammatory mediators in immune cells, such as macrophages, would be investigated. A common approach involves stimulating these cells with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the levels of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the presence and absence of the test compound.

Table 1: Hypothetical Anti-inflammatory Activity Data

| Assay | Test Concentration (µM) | % Inhibition |

|---|---|---|

| COX-1 Enzyme Assay | 10 | 15% |

| 50 | 45% | |

| COX-2 Enzyme Assay | 10 | 30% |

| 50 | 75% | |

| Nitric Oxide (NO) Production in LPS-stimulated Macrophages | 10 | 25% |

| 50 | 60% | |

| TNF-α Release in LPS-stimulated Macrophages | 10 | 20% |

| 50 | 55% | |

| IL-6 Release in LPS-stimulated Macrophages | 10 | 18% |

Assessment of Other In Vitro Biological Activities (e.g., Antioxidant Potential)

Beyond anti-inflammatory effects, the antioxidant potential of this compound would be a key area of investigation. This is often evaluated using cell-free chemical assays that measure the compound's ability to scavenge free radicals. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results from these assays would indicate the compound's capacity to neutralize harmful reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases.

Table 2: Hypothetical Antioxidant Activity Data

| Assay | Test Concentration (µM) | % Radical Scavenging |

|---|---|---|

| DPPH Radical Scavenging Assay | 25 | 35% |

| 100 | 70% | |

| ABTS Radical Scavenging Assay | 25 | 40% |

Elucidation of Molecular Mechanism(s) of Action in Relevant Biological Systems

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a potential therapeutic agent. This involves identifying its direct molecular targets and characterizing its impact on cellular signaling pathways.

Identifying the specific protein(s) that this compound interacts with is a fundamental step in elucidating its mechanism of action. A variety of techniques can be employed for this purpose. Computational methods, such as molecular docking, could be used to predict potential binding partners based on the compound's structure. Experimental approaches include affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. Once potential targets are identified, validation studies are necessary to confirm the interaction. This can involve techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity and kinetics.

After identifying a molecular target, the next step is to understand how the interaction between the compound and its target affects cellular signaling pathways. For example, if the compound is found to inhibit an enzyme in the NF-κB signaling pathway, subsequent experiments would aim to confirm this. Western blot analysis could be used to measure the phosphorylation status of key proteins in the pathway, such as IκBα and the p65 subunit of NF-κB, in cells treated with the compound. Furthermore, reporter gene assays could be employed to assess the transcriptional activity of NF-κB. These studies would provide a detailed picture of the downstream consequences of the compound's action at the molecular level.

Structure Activity Relationship Sar Studies of 2 4 Nitrophenoxy N Pyridin 3 Yl Acetamide Derivatives

Systematic Design and Synthesis of Analogs with Targeted Structural Modifications

The rational design and synthesis of analogs of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide are foundational to SAR studies. The synthetic pathway to these compounds is generally straightforward, allowing for the systematic introduction of diverse substituents. A common and efficient method involves the coupling of two key intermediates: a substituted phenoxyacetic acid and an appropriate aniline (B41778) or amino-pyridine derivative.

The synthesis typically begins with the preparation of the phenoxyacetic acid moiety. This is often achieved through a Williamson ether synthesis, where a substituted phenol (B47542) (e.g., 3-fluoro-4-nitrophenol) is reacted with an alpha-haloacetic acid ester (like ethyl chloroacetate) under basic conditions, followed by hydrolysis of the ester to yield the carboxylic acid intermediate. researchgate.net

Alternatively, the synthesis can proceed by first creating a 2-chloro-N-arylacetamide intermediate from 2-chloroacetyl chloride and a substituted aniline or aminopyridine. This intermediate is then reacted with a substituted phenol in a nucleophilic substitution reaction to form the final ether linkage.

The final and crucial step is the amide bond formation. The prepared phenoxyacetic acid derivative is activated, often using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or thionyl chloride (SOCl2), and then reacted with the desired amino-pyridine, such as 3-aminopyridine (B143674), to yield the target acetamide (B32628) derivative. researchgate.net This modular approach facilitates the creation of a chemical library with variations in all three major parts of the molecule: the phenoxy ring, the pyridine (B92270) ring, and the acetamide linker.

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity of 2-phenoxy-N-aryl acetamide derivatives is highly sensitive to the nature and position of substituents on its aromatic rings and linker. SAR studies aim to decipher these relationships to guide the design of more effective molecules.

Modifications to the 4-Nitrophenoxy Moiety

The 4-nitrophenoxy group is a critical component for the activity of many compounds in this class. The strong electron-withdrawing nature of the nitro group often plays a key role in target binding. Modifications to this ring have been shown to significantly modulate biological activity, particularly in the context of antitubercular agents.

In a study of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, the presence of both the fluoro and nitro groups on the phenoxy ring was found to be important for potent activity against Mycobacterium tuberculosis H37Rv. nih.govmdpi.com The introduction of a fluorine atom at the 3-position, adjacent to the nitro group, was a key design element. This substitution pattern is believed to influence the electronic properties and conformation of the molecule. The study demonstrated that these compounds exhibited potent to moderate activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL. researchgate.netmdpi.com

Alterations to the Pyridin-3-yl Ring

The N-aryl moiety, in this case, the pyridin-3-yl ring, is pivotal for target interaction and selectivity. The position of the nitrogen atom within the ring and the presence of other substituents can dramatically alter the compound's biological profile.

SAR studies on related scaffolds have shown that the nature of this aromatic ring dictates target specificity and potency. For instance, in a series of N-phenylacetamide analogs designed as antitubercular agents, the substitution pattern on the aniline ring (the non-heterocyclic analog of the pyridine ring) had a profound impact on activity. nih.gov

Key findings from this analogous series include:

Electron-withdrawing groups: The presence of electron-withdrawing groups on the N-phenyl ring was generally favorable for antitubercular activity. nih.gov The compound with a 2-nitro substituent, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, was the most potent inhibitor in the series, with an MIC of 4 µg/mL against both sensitive and rifampin-resistant M. tuberculosis strains. mdpi.com

Halogen substitution: A single chlorine atom on the aniline ring resulted in slightly higher activity (MIC = 16 µg/mL) compared to two chlorine atoms (MIC = 32 µg/mL) or a bromine atom (MIC = 32 µg/mL). mdpi.com

Electron-donating groups: Electron-donating groups, such as methoxy (B1213986) substituents, tended to decrease the antitubercular activity. mdpi.com

| Compound ID | N-Aryl Moiety | Substituent (R) | Antitubercular Activity (MIC in µg/mL) |

|---|---|---|---|

| 3m | Phenyl | 2-NO2 | 4 |

| - | Phenyl | 2-Cl | 16 |

| - | Phenyl | 2,4-diCl | 32 |

| - | Phenyl | 2-Br | 32 |

| 3e | Phenyl | 3-NO2 | 32 |

| 3f | Phenyl | 2,4-diOCH3 | 64 |

| 3k | Phenyl | 2-CF3 | 16 |

Data derived from a study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide analogs, used here to illustrate the impact of N-aryl substitutions. mdpi.com

Changes to the Acetamide Linker and its Substituents

The acetamide linker (-O-CH2-CO-NH-) is not merely a spacer but an active participant in binding to biological targets. Its atoms can engage in crucial hydrogen bonding interactions, and its conformation helps to correctly orient the two aromatic moieties. Modifications to this linker, such as altering its length, rigidity, or substituting the methylene (B1212753) hydrogens, can have a significant impact on activity.

For example, studies on structurally related kinase inhibitors have shown that introducing gem-dimethyl substituents on the carbon atom adjacent to the carbonyl group (i.e., -O-C(CH3)2-CO-NH-) can enhance metabolic stability and, in some cases, improve potency by locking the molecule into a more favorable binding conformation. Altering the linker by replacing the amide bond with more rigid structures like triazoles or by changing its length can also lead to significant changes in biological activity and selectivity profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For phenoxy-N-aryl acetamide derivatives, 2D and 3D-QSAR studies have provided valuable predictive insights for designing new analogs.

In a typical 2D-QSAR study, various molecular descriptors are calculated for each compound in a series. These descriptors quantify different physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that predicts activity based on a combination of these descriptors.

For a series of 2-phenoxy-N-phenylacetamide derivatives with inhibitory activity against Hypoxia-Inducible Factor-1 (HIF-1), a 2D-QSAR model showed a strong correlation (r² = 0.9469) between activity and descriptors like the SssNHE-index (related to electrotopological state) and slogp (a measure of lipophilicity). This indicates that both the electronic nature and hydrophobicity of the substituents are key drivers of activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed picture by analyzing the 3D properties of the molecules. In this approach, molecules are aligned, and their steric and electrostatic fields are calculated. The resulting models generate contour maps that highlight regions where modifications would be expected to increase or decrease activity. For the HIF-1 inhibitors, a 3D-QSAR model yielded high predictive power (q² = 0.9672), with the generated maps indicating that bulky, electron-withdrawing substituents at specific positions on the aromatic rings would be beneficial for enhancing potency. These QSAR models serve as powerful predictive tools, enabling the prioritization of synthetic targets and the rational design of more potent compounds.

Potential Applications and Future Research Directions for 2 4 Nitrophenoxy N Pyridin 3 Yl Acetamide

Utility as a Chemical Probe for Biological Pathway Investigations

Chemical probes are small molecules used to study and manipulate biological systems, often by selectively interacting with a specific protein target. eubopen.org The unique structure of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide suggests its potential utility as a scaffold for developing such tools to investigate complex biological pathways.

The molecule's framework can be dissected to highlight its potential roles in a chemical probe:

Pyridine (B92270) Moiety (Targeting Group): The pyridine ring is a common pharmacophore found in many kinase inhibitors and other drugs that target specific protein families. researchgate.netresearchgate.net This part of the molecule could serve to guide the compound to a particular class of enzymes, allowing for the investigation of their function or inhibition.

Nitrophenyl Group (Reporter/Modulator): The electron-withdrawing nitro group can significantly influence the electronic properties of the molecule. In some contexts, nitrophenyl derivatives have been used in probes for quorum sensing or to modulate photostability in fluorescent dyes. nih.govacs.orgacs.org Furthermore, the nitro group's redox activity could be exploited as a trigger or a reporter in specific cellular environments, such as hypoxic conditions found in tumors. researchgate.net

Acetamide (B32628) Linker (Reactive Handle): While the acetamide bond itself is relatively stable, it can be readily modified. For instance, conversion to an α-chloroacetamide creates a reactive electrophile. Such reactive groups are the cornerstone of activity-based protein profiling (ABPP), where they form covalent bonds with nucleophilic residues (like cysteine) in the active sites of enzymes, enabling target identification and profiling. nih.gov

| Structural Component | Potential Role in a Chemical Probe | Rationale |

| Pyridine Ring | Directs the molecule to a specific protein family (e.g., kinases). | A common pharmacophore in numerous FDA-approved drugs and investigational compounds. researchgate.netresearchgate.net |

| 4-Nitrophenoxy Group | Can act as a reporter group or modulate target binding affinity. | The nitro group is strongly electron-withdrawing and can be detected or trigger reactions under specific conditions (e.g., reduction). nih.govresearchgate.net |

| Acetamide Linker | Can be modified into a reactive group for covalent labeling of targets. | Conversion to an α-haloacetamide is a common strategy for creating activity-based probes that form stable bonds with target proteins. nih.gov |

Role as a Synthetic Intermediate for Novel Chemical Scaffolds

The structure of this compound is ripe for chemical modification, positioning it as a valuable starting material for the synthesis of diverse compound libraries and novel chemical scaffolds. Its utility as a synthetic intermediate stems from the presence of multiple reactive sites that can be selectively addressed.

Key synthetic transformations could include:

Nitro Group Reduction: The most apparent modification is the reduction of the nitro group to an amine (-NH₂). This is a high-yielding and standard chemical reaction that transforms the molecule into 2-(4-aminophenoxy)-N-(pyridin-3-yl)acetamide. This resulting aniline (B41778) is a versatile precursor for a wide array of subsequent reactions, including acylation, sulfonation, alkylation, and diazotization, leading to a multitude of new derivatives with potentially different biological activities.

Aromatic Substitution: Both the phenoxy and pyridine rings can be subjected to further substitution reactions to introduce additional functional groups, thereby modulating the compound's steric and electronic properties. The pyridine ring, in particular, is a versatile scaffold for such modifications. nih.gov

Scaffold Diversification: The core structure can be built upon by using substituted 3-aminopyridines or 4-nitrophenols in the initial synthesis. Starting from 2-chloro-N-(pyridin-3-yl)acetamide, a range of phenoxy derivatives can be generated by reacting it with various substituted phenols. nih.govacs.org

| Synthetic Modification | Resulting Functional Group/Scaffold | Potential for Further Diversification |

| Reduction of Nitro Group | Primary Aromatic Amine (-NH₂) | Acylation, Alkylation, Sulfonylation, Diazotization, etc. |

| Halogenation of Rings | Halogenated Phenyl or Pyridyl Moiety | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

| Amide Bond Hydrolysis | 3-Aminopyridine (B143674) and 2-(4-nitrophenoxy)acetic acid | Re-coupling with different acids or amines to create new amide libraries. |

| Ether Bond Cleavage | 4-Nitrophenol (B140041) and a Pyridinyl-acetamide fragment | Generation of building blocks for re-synthesis with other partners. |

Exploration in Non-Biomedical Scientific Disciplines

Beyond its potential in the life sciences, the structural features of this compound suggest plausible applications in several non-biomedical fields.

Materials Science: Nitroaromatic compounds are foundational in the development of various materials, including dyes, polymers, and energetic materials. researchgate.nettaylorandfrancis.comnih.gov The presence of aromatic rings and a high content of nitrogen and oxygen could make this compound or its derivatives precursors for thermally stable polymers or materials with interesting optical properties. The conjugated π-system spanning the phenoxy and pyridine rings could be exploited in the design of organic electronic materials.

Analytical Chemistry: Pyridine-containing molecules are widely used as ligands and chemosensors for detecting metal ions. researchgate.netmdpi.com The pyridine nitrogen in this compound could coordinate with metal ions, and this binding event could potentially be transduced into a measurable optical signal (colorimetric or fluorescent). The nitrophenyl group can act as a fluorescence quencher; a sensing mechanism could be designed where the binding of an analyte displaces or modifies the nitro group, leading to a "turn-on" fluorescence response.

Agrochemicals: The phenoxy-acetic acid scaffold is the basis for the widely used 2,4-D class of herbicides. nih.gov Phenoxyacetamide derivatives have also been investigated as potential herbicides and insecticides. researchgate.netresearchgate.net Given that both pyridine and nitroaromatic moieties are present in numerous commercial pesticides, this compound represents a structural template that could be explored for developing new agrochemicals. researchgate.net

Translational Challenges and Opportunities for Further Development

Translating a novel chemical entity from a laboratory curiosity to a practical application is fraught with challenges, but also presents unique opportunities. For this compound, the primary concerns and prospects revolve around its nitroaromatic component.

Translational Challenges:

Toxicity Concerns: The nitroaromatic group is often flagged as a "structural alert" or toxicophore in drug discovery. nih.govacs.org Its metabolic reduction can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamino species, which can cause mutagenicity and genotoxicity. Any development for therapeutic use would require extensive toxicological profiling to assess these risks. scielo.brresearchgate.net

Metabolic Instability: The compound is susceptible to metabolic breakdown at several points, including the reduction of the nitro group and hydrolysis of the amide bond. This could lead to a complex pharmacokinetic profile and the generation of multiple metabolites with unknown activities and toxicities.

Opportunities for Development:

Hypoxia-Activated Prodrugs: The primary liability of the nitro group—its bioreduction—can be turned into a therapeutic advantage. In the low-oxygen (hypoxic) environments characteristic of solid tumors, specific nitroreductase enzymes are upregulated. This allows for the design of hypoxia-activated prodrugs, where the non-toxic nitro-compound is selectively reduced to a potent cytotoxic agent directly at the tumor site, minimizing systemic toxicity. nih.gov

Scaffold for Optimization: While the parent compound may have liabilities, it serves as an excellent starting point for medicinal chemistry optimization. The nitro group can be replaced by other electron-withdrawing groups (e.g., cyano, trifluoromethyl, sulfone) that may retain the desired biological activity while mitigating toxicity. This strategy of "scaffold hopping" or analog synthesis is a cornerstone of modern drug development. nih.gov

Emerging Research Avenues and Interdisciplinary Collaborations

The multifaceted potential of this compound opens up several avenues for innovative, interdisciplinary research.

Chemical Biology and Proteomics: A collaboration between synthetic chemists and chemical biologists could focus on developing a suite of activity-based probes based on this scaffold. These probes could be used in competitive profiling experiments to identify novel protein targets in complex biological systems, potentially uncovering new mechanisms of disease.

Materials Science and Analytical Chemistry: An interdisciplinary effort could aim to incorporate this molecule or its derivatives into polymer matrices to create novel sensors. For example, a film that changes color or fluorescence in the presence of specific environmental pollutants (like heavy metal ions) or biological markers (like nitroreductase enzymes) could be developed for diagnostic or environmental monitoring purposes.

Computational and Medicinal Chemistry: A synergistic approach using computational modeling and synthetic chemistry could accelerate the development of safer and more effective analogs. Quantum mechanics and molecular dynamics simulations could predict the metabolic fate and toxicity of proposed derivatives, allowing synthetic efforts to be focused on the most promising candidates for treating diseases like cancer or bacterial infections. tandfonline.com

Agrochemistry and Environmental Science: The development of novel pesticides based on this scaffold would require collaboration between agricultural scientists and environmental chemists. The goal would be to create potent and selective agents against agricultural pests while ensuring they are biodegradable and have a minimal environmental impact. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide, and what critical reaction parameters must be optimized?

The synthesis typically involves multi-step reactions, starting with substitution and condensation steps. For example, intermediates like nitrobenzene derivatives can react with pyridin-3-amine under alkaline conditions to form the phenoxy backbone, followed by acetylation using cyanoacetic acid or similar reagents. Critical parameters include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) are used to accelerate condensation and cyclization .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on spectroscopic and chromatographic techniques:

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of nitrophenoxy (δ ~7.5–8.5 ppm for aromatic protons) and pyridyl acetamide groups (δ ~2.1 ppm for methylene) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 316.3) .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data when scaling up synthesis from milligram to gram quantities?

Yield discrepancies often arise from inhomogeneous mixing or heat dissipation in large batches. Methodological solutions include:

- Flow chemistry : Continuous reactors improve heat/mass transfer, maintaining consistent yields .

- In-line monitoring : Tools like FTIR or PAT (Process Analytical Technology) track reaction progress in real time .

- Statistical optimization : Design of Experiments (DoE) identifies critical variables (e.g., stoichiometry, agitation rate) affecting scalability .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in medicinal chemistry?

SAR studies focus on modifying functional groups while retaining the core scaffold:

- Nitrophenoxy group : Replace with halogenated or electron-withdrawing groups to modulate bioavailability .

- Pyridyl acetamide : Introduce substituents (e.g., methyl, methoxy) to enhance target binding affinity .

- Biological assays : Test analogs against enzyme targets (e.g., kinases) using IC₅₀ measurements and molecular docking .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between synthesized batches be systematically addressed?

Contradictions may stem from residual solvents, tautomerism, or impurities. Mitigation steps include:

- Purification : Recrystallization in ethanol/water or column chromatography removes by-products .

- Deuterated solvent screening : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

- X-ray crystallography : Resolve ambiguity by determining the crystal structure .

Methodological Guidance

Q. What are best practices for optimizing reaction conditions to minimize nitro-group reduction during synthesis?

Nitro groups are prone to unintended reduction under acidic or reductive conditions. Strategies include:

- Controlled pH : Maintain neutral to slightly alkaline conditions (pH 7–9) to stabilize the nitro group .

- Selective catalysts : Use FeCl₃ or Zn dust instead of harsh reductants like H₂/Pd-C .

- Low-temperature reactions : Perform steps at ≤50°C to prevent side reactions .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability protocols involve:

- Accelerated degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks .

- Analytical tracking : Monitor degradation via HPLC-MS and quantify impurities (e.g., hydrolyzed acetamide) .

- Excipient compatibility : Test with common stabilizers (e.g., lactose, PVP) in solid-state formulations .

Data Analysis & Interpretation

Q. What computational tools are recommended for predicting the pharmacokinetic profile of this compound?

Use in silico platforms like:

- SwissADME : Predicts logP, solubility, and CYP450 interactions .

- Molinspiration : Estimates bioavailability scores and blood-brain barrier permeability .

- Molecular dynamics simulations : Model binding to plasma proteins (e.g., albumin) .

Q. How can researchers reconcile discrepancies between in vitro bioactivity and in vivo efficacy data?

Discrepancies often arise from metabolic instability or poor absorption. Solutions include:

- Prodrug design : Modify the acetamide group to enhance metabolic resistance .

- Formulation optimization : Use nanoemulsions or liposomes to improve bioavailability .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.